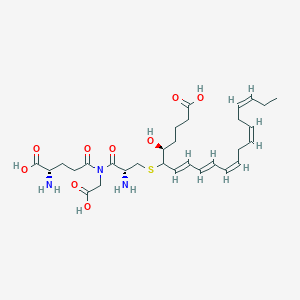
Leukotriene C-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leukotriene C-5, also known as this compound, is a useful research compound. Its molecular formula is C30H45N3O9S and its molecular weight is 623.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the key enzymatic pathways involved in Leukotriene C₅ biosynthesis, and how do they differ from other cysteinyl leukotrienes?
Leukotrienes are synthesized via the 5-lipoxygenase (5-LO) pathway. LTC₅ biosynthesis likely involves the conjugation of arachidonic acid derivatives with glutathione, similar to LTC₄. Critical enzymes include 5-LO, 5-LO-activating protein (FLAP), and LTC₄ synthase. Differences in substrate specificity (e.g., carbon chain length or double-bond positioning) may distinguish LTC₅ from LTC₄ . Methodologically, enzyme activity assays (e.g., HPLC-MS for metabolite detection) and genetic knockout models (e.g., 5-LO-deficient mice) are used to validate pathways .
Q. What experimental techniques are recommended for quantifying LTC₅ in biological samples?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting leukotrienes due to its sensitivity and specificity. Immunoassays (e.g., ELISA) are alternative options but require rigorous validation to avoid cross-reactivity with structurally similar leukotrienes . Sample preparation must include protease inhibitors and rapid processing to prevent degradation .
Q. How does LTC₅ contribute to inflammatory pathologies such as asthma or atherosclerosis?
LTC₅, like other cysteinyl leukotrienes, binds to CysLT receptors, inducing bronchoconstriction, vascular permeability, and leukocyte recruitment. In atherosclerosis, genetic polymorphisms in 5-LO/FLAP pathways correlate with plaque formation, suggesting a role in endothelial dysfunction. In vitro models (e.g., endothelial cell cultures) and animal studies (e.g., ApoE⁻/⁻ mice) are used to assess mechanistic contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in LTC₅'s reported roles in renal function versus systemic inflammation?
Discrepancies arise from tissue-specific receptor expression and metabolite stability. For example, renal LTC₅ synthase activity may localize effects to glomerular inflammation, while systemic degradation limits peripheral impacts. Robust study design should include:
- Compartmentalized sampling (e.g., isolated renal vs. plasma measurements).
- Pharmacological inhibition (e.g., montelukast for CysLT receptor blockade).
- Genetic profiling (e.g., CRISPR-edited cell lines to isolate pathway components) .
Q. What challenges arise in modeling LTC₅'s in vivo interactions, and how can they be mitigated?
Key challenges include:
- Short half-life : Use stable isotope-labeled analogs for tracking.
- Species-specific metabolism : Cross-validate findings in humanized models.
- Redundant pathways : Combine knockout models (e.g., 5-LO⁻/⁻) with receptor antagonists to isolate LTC₅-specific effects. Advanced imaging (e.g., intravital microscopy) can visualize real-time leukocyte-endothelial interactions .
Q. What novel methodologies are emerging for targeting LTC₅ synthesis in therapeutic development?
Recent approaches include:
- RNA interference : Silencing FLAP or LTC₄ synthase mRNA to reduce biosynthesis.
- Allosteric inhibitors : Targeting 5-LO/FLAP protein-protein interactions.
- Dual-pathway inhibitors : Combining 5-LO and cyclooxygenase-2 (COX-2) blockade to minimize compensatory inflammation. Preclinical validation requires multi-omics integration (e.g., metabolomics and transcriptomics) .
Q. Methodological Considerations
- Experimental Design : Include sham controls and dose-response curves to account for off-target effects .
- Data Interpretation : Use multivariate regression to distinguish LTC₅-specific effects from confounding mediators (e.g., prostaglandins) .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and ensure blinding in clinical cohorts .
属性
CAS 编号 |
75207-09-9 |
|---|---|
分子式 |
C30H45N3O9S |
分子量 |
623.8 g/mol |
IUPAC 名称 |
(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-[[(4S)-4-amino-4-carboxybutanoyl]-(carboxymethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(32)29(40)33(20-28(38)39)26(35)19-18-22(31)30(41)42/h3-4,6-7,9-13,16,22-25,34H,2,5,8,14-15,17-21,31-32H2,1H3,(H,36,37)(H,38,39)(H,41,42)/b4-3-,7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25?/m0/s1 |
InChI 键 |
DYFVTVOONQKMNM-XWCRBLDASA-N |
SMILES |
CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\C=C\C=C\C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
规范 SMILES |
CCC=CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
同义词 |
5-hydroxy-6-S-glutathionyl-7,9,11,14,17-eicosapentaenoic acid leukotriene C-5 leukotriene C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















